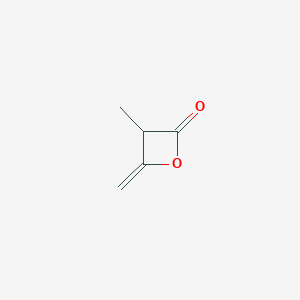![molecular formula C19H15N3O3 B14139154 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1158365-87-7](/img/structure/B14139154.png)
3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with acetyl chloride in the presence of acetic anhydride and sodium acetate under reflux . This reaction yields the desired compound with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its applications include the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific biological target and the context of its use .
相似化合物的比较
1,3-diphenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.
4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one: Another related compound with similar synthetic routes.
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties and structural similarities.
Uniqueness: What sets 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione apart is its unique dihydropyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
CAS 编号 |
1158365-87-7 |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C19H15N3O3/c1-12(23)16-15-17(22(20-16)14-10-6-3-7-11-14)19(25)21(18(15)24)13-8-4-2-5-9-13/h2-11,15,17H,1H3 |
InChI 键 |
NYIDLVHKPFMIAR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

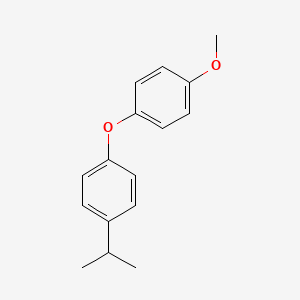
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
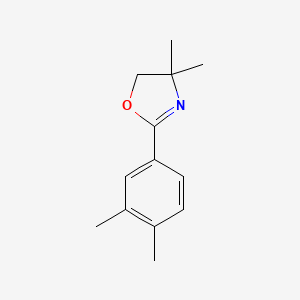
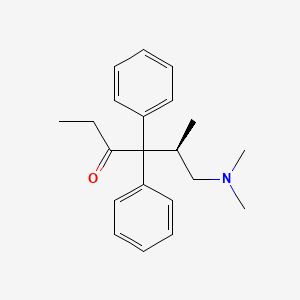
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
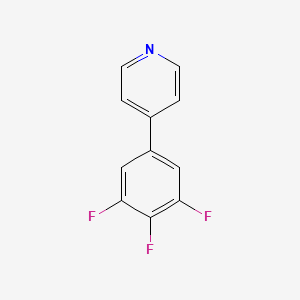
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
